molecular formula C18H25N B2628858 [5-(1-Adamantyl)-2-ethylphenyl]amine CAS No. 696621-80-4

[5-(1-Adamantyl)-2-ethylphenyl]amine

Cat. No.: B2628858
CAS No.: 696621-80-4
M. Wt: 255.405
InChI Key: RZNXNFOOKXUKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Adamantane (B196018) Structural Motifs in Chemical Research

Adamantane is a tricyclic hydrocarbon with a unique, highly symmetrical, and rigid cage-like structure, resembling a diamondoid. This structural rigidity and its lipophilic nature are key attributes that have made adamantane a valuable building block in various areas of chemical research, particularly in medicinal chemistry. The incorporation of an adamantyl moiety into a molecule can significantly influence its physical and biological properties. For instance, the bulkiness of the adamantane group can provide steric hindrance, influencing reaction selectivity and enhancing the metabolic stability of drug candidates by shielding reactive sites from enzymatic degradation. Furthermore, its lipophilicity can improve a molecule's ability to cross cellular membranes, a crucial factor in drug design. Adamantane derivatives have found applications as antiviral, antidiabetic, and anticancer agents, illustrating the profound impact of this structural motif. nih.govmdpi.com

Significance of Arylamine Scaffolds in Organic and Medicinal Chemistry

Arylamines, or anilines, are a class of organic compounds where an amino group is directly attached to an aromatic ring. This structural unit is a cornerstone in organic synthesis and is a prevalent feature in a multitude of pharmaceuticals, agrochemicals, and materials. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, influencing the molecule's reactivity and electronic properties. The versatility of the amino group allows for a wide range of chemical transformations, making arylamines valuable intermediates in the synthesis of more complex molecules. In medicinal chemistry, the arylamine scaffold is a common pharmacophore found in drugs with diverse therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily modify the aromatic ring and the amino group allows for the fine-tuning of a molecule's biological activity.

Contextualization of [5-(1-Adamantyl)-2-ethylphenyl]amine within Contemporary Chemical Synthesis and Research Endeavors

This compound represents a confluence of the unique properties of both adamantane and arylamine structures. The presence of the bulky adamantyl group on the phenylamine ring is expected to impart significant steric hindrance and lipophilicity. The ethyl group at the ortho position to the amine further contributes to the steric environment around the nitrogen atom.

From a synthetic standpoint, the construction of this molecule would likely involve advanced cross-coupling methodologies, such as the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a powerful tool for forming carbon-nitrogen bonds and is widely used in the synthesis of complex arylamines. The successful synthesis of this compound would provide a valuable building block for further chemical exploration.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential for contributing to advancements in both synthetic methodology and the discovery of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-adamantyl)-2-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N/c1-2-15-3-4-16(8-17(15)19)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNXNFOOKXUKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 5 1 Adamantyl 2 Ethylphenyl Amine

Retrosynthetic Analysis of [5-(1-Adamantyl)-2-ethylphenyl]amine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. ias.ac.inyoutube.com For this compound, two primary disconnection strategies can be envisioned, focusing on the key carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formations.

Strategy A: C-N Bond Disconnection

The most direct disconnection is at the C(aryl)-N bond. This approach identifies an amine (or an ammonia equivalent) and a substituted aryl halide or triflate as the immediate precursors. This strategy is central to methods like the Buchwald-Hartwig amination. The aryl precursor, 1-bromo-5-(1-adamantyl)-2-ethylbenzene, can be further disconnected at the C(aryl)-C(adamantyl) bond, leading back to a simpler dibromo-ethylbenzene precursor and an adamantyl organometallic reagent.

Strategy B: C-C Bond Disconnection and Functional Group Interconversion (FGI)

An alternative strategy involves disconnecting the C(aryl)-C(adamantyl) bond first. This suggests a coupling reaction between an adamantyl-based nucleophile or electrophile and a suitable 4-substituted-2-ethylaniline derivative. A more practical approach within this strategy involves installing the adamantyl group onto a simpler phenyl ring, followed by functional group interconversions (FGI). For instance, a Friedel-Crafts reaction could introduce the adamantyl group onto an ethylbenzene derivative. The amine functionality can be introduced via nitration followed by reduction, a common FGI pathway for synthesizing anilines. nih.gov This route often proves more efficient as it avoids handling potentially complex aniline derivatives in early stages.

These analyses suggest that the synthesis would likely involve a sequence of cross-coupling reactions and functional group manipulations to construct the target molecule efficiently.

Advanced Synthetic Routes to Adamantyl-Substituted Anilines

The synthesis of sterically hindered anilines such as this compound relies on robust and versatile catalytic systems capable of overcoming steric hindrance.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds with high efficiency and functional group tolerance. researchgate.net

Buchwald-Hartwig Amination (C-N Bond Formation): The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds. wikipedia.orgresearchgate.net This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. rsc.org For the synthesis of this compound, this could involve the reaction of 1-bromo-5-(1-adamantyl)-2-ethylbenzene with an ammonia equivalent, such as benzophenone imine, followed by hydrolysis. nih.gov The choice of ligand is critical, especially for sterically demanding substrates. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, tBuXPhos) or ferrocenyl-based ligands are often required to achieve high yields. nih.govacs.orgresearchgate.net

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Hindered Aryl Bromides

Catalyst Precursor Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃ XPhos NaOtBu Toluene 80-110 75-95
Pd(OAc)₂ tBuBrettPhos K₃PO₄ 1,4-Dioxane 100 70-90
[Pd(allyl)Cl]₂ Mor-DalPhos LHMDS THF 60-80 80-98
Pd(OAc)₂ DtBPF Cs₂CO₃ Toluene 110 70-88

Data compiled from representative literature on hindered couplings and may not reflect the specific target molecule. researchgate.netacs.org

Suzuki and Negishi Coupling (C-C Bond Formation): To construct the C(aryl)-C(adamantyl) bond, Suzuki-Miyaura or Negishi coupling reactions are highly effective. The Suzuki coupling utilizes an organoboron reagent (e.g., 1-adamantylboronic acid) with an aryl halide. wikipedia.orgorganic-chemistry.org The Negishi coupling employs an organozinc reagent (e.g., 1-adamantylzinc chloride), which can be more reactive and is particularly useful for forming C(sp³)-C(sp²) bonds. nih.govwikipedia.org These reactions are catalyzed by palladium complexes, often with phosphine or N-heterocyclic carbene (NHC) ligands, and are crucial for assembling the adamantyl-phenyl scaffold before the amination step. researchgate.netorganic-chemistry.org

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones). masterorganicchemistry.comorganic-chemistry.org This process involves the condensation of the carbonyl with an amine to form an imine or enamine intermediate, which is then reduced in situ. pearson.com To synthesize the target molecule, a hypothetical precursor, 5-(1-adamantyl)-2-ethylbenzaldehyde, could be reacted with ammonia.

The key to a successful reductive amination is the choice of reducing agent. Mild hydride reagents that selectively reduce the protonated iminium ion over the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose due to their mildness and selectivity. masterorganicchemistry.comharvard.edu Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is another effective, "greener" alternative. mdpi.commdpi.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent Key Features
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), THF Mild and selective; does not require acidic conditions; tolerates many functional groups.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH) Effective under mildly acidic conditions (pH 4-5); toxic cyanide byproducts.
H₂ / Palladium on Carbon (Pd/C) Methanol (MeOH), Ethanol (EtOH) "Green" method; requires hydrogen gas and pressure equipment.
Ammonia Borane (NH₃BH₃) Methanol (MeOH) Stable, solid hydrogen source; often used with a promoter like trimethyl borate.

This table presents a general overview of common reagents and their characteristics. harvard.edu

Functional group interconversion (FGI) is a strategic component in multi-step synthesis, allowing for the transformation of one functional group into another. ias.ac.in In the context of synthesizing this compound, FGI is critical for introducing the amine group at a late stage.

A common and reliable strategy involves the nitration of an adamantyl-ethylbenzene precursor. The resulting nitro group can then be efficiently reduced to the primary amine using various methods:

Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel is a clean and high-yielding method.

Metal-Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium (B1175870) formate in the presence of a catalyst offers a safer alternative to gaseous hydrogen.

Another key FGI could be the introduction or modification of the ethyl group on the adamantyl-phenyl scaffold, for example, through reduction of a corresponding acetyl group installed via Friedel-Crafts acylation.

Utilization of this compound as a Key Intermediate in Organic Synthesis

The unique structural features of this compound—a rigid, lipophilic adamantyl cage combined with a nucleophilic amino group on a substituted phenyl ring—make it a valuable intermediate for synthesizing more complex molecules. Adamantane (B196018) derivatives are widely used in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, such as increasing lipophilicity for better membrane permeability or providing steric bulk to improve target selectivity.

This compound could serve as a scaffold for:

Pharmaceuticals: The primary amine can be readily functionalized to form amides, sulfonamides, or ureas, which are common motifs in biologically active compounds. It could be a precursor for enzyme inhibitors (e.g., for dipeptidyl peptidase-4 or soluble epoxide hydrolase), ion channel modulators, or receptor antagonists.

Advanced Materials: The rigid adamantane structure can be incorporated into polymers or organic materials to impart specific thermal or mechanical properties. The aniline moiety allows for polymerization or covalent attachment to other material components.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, especially in complex syntheses involving sterically hindered molecules.

For cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling, key parameters to optimize include:

Catalyst and Ligand: Screening different palladium precursors and phosphine ligands is essential. The choice of ligand dramatically affects reaction rate and yield, with bulky, electron-rich ligands often being superior for challenging substrates. queensu.calibretexts.org

Base: The strength and solubility of the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can influence the reaction outcome. Weaker bases may be necessary if base-sensitive functional groups are present.

Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, THF) can affect catalyst stability and reaction kinetics. nih.govrsc.org

Temperature: Higher temperatures are often required to overcome the activation energy for sterically hindered substrates, but must be balanced against potential catalyst decomposition or side reactions. researchgate.net

For reductive amination , optimization focuses on:

pH Control: Maintaining a slightly acidic pH (around 4-6) is critical for efficient imine formation without deactivating the amine nucleophile.

Stoichiometry: The ratio of amine to carbonyl compound can be adjusted to drive the reaction towards completion.

Reducing Agent: The choice and amount of reducing agent should be carefully selected to ensure selective reduction of the imine without affecting other functional groups.

Table 3: Illustrative Optimization of a Hypothetical Suzuki Coupling Reaction

Entry Parameter Varied Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%)
1 Baseline Pd(OAc)₂ (2) SPhos K₃PO₄ Toluene 100 65
2 Ligand Pd(OAc)₂ (2) XPhos K₃PO₄ Toluene 100 82
3 Base Pd(OAc)₂ (2) XPhos Cs₂CO₃ Toluene 100 88
4 Solvent Pd(OAc)₂ (2) XPhos Cs₂CO₃ Dioxane/H₂O 100 91
5 Temperature Pd(OAc)₂ (2) XPhos Cs₂CO₃ Dioxane/H₂O 80 75

This is a hypothetical table illustrating how systematic variation of parameters can enhance reaction yield.

By systematically adjusting these parameters, synthetic routes can be fine-tuned to achieve higher efficiency, scalability, and cost-effectiveness, making the synthesis of complex molecules like this compound more viable.

Chemical Transformations and Derivatization of 5 1 Adamantyl 2 Ethylphenyl Amine

Reactions at the Primary Amine Center

The primary amine functionality is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of secondary and tertiary amines, amides, sulfonamides, and imines.

The nitrogen atom of [5-(1-Adamantyl)-2-ethylphenyl]amine can be functionalized through the formation of new carbon-nitrogen bonds to yield secondary and tertiary amines.

N-Alkylation can be achieved through several methods. A common approach is the reaction with alkyl halides, although this method can suffer from overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts nih.gov. More controlled and selective methods include reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction with agents like sodium borohydride or catalytic hydrogenation. Environmentally benign methods using dialkyl carbonates as alkylating agents have also been developed nih.gov. The choice of reaction conditions, such as the base and solvent, can significantly influence the regioselectivity of N-alkylation beilstein-journals.org. For instance, a one-pot deoxygenative photochemical alkylation of secondary amides offers a streamlined route to α-branched secondary amines nih.gov.

N-Arylation to form diarylamines is typically accomplished using metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses palladium catalysts with specialized phosphine ligands, is a highly effective method for coupling aryl halides or triflates with primary amines cmu.edu. Copper-catalyzed Ullmann condensation is another classic method, which has seen a "renaissance" with the development of new ligand systems and the use of copper nanoparticles, allowing for milder reaction conditions mdpi.comresearchgate.net. The Chan-Lam coupling reaction, which utilizes aryl boronic acids as the arylating agent in the presence of a copper catalyst, offers an alternative to aryl halides mdpi.comresearchgate.net. The choice of catalyst and ligand is often crucial and depends on the electronic properties of the coupling partners cmu.edu.

Table 1: Representative N-Alkylation and N-Arylation Reactions
Reaction TypeReagent(s)Catalyst/ConditionsProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Secondary/Tertiary Amine
Reductive AminationAldehyde/Ketone (e.g., Acetone), Reducing Agent (e.g., NaBH₄)MeOH, rtSecondary Amine
Buchwald-Hartwig N-ArylationAryl Bromide (e.g., Bromobenzene)Pd(OAc)₂, (rac)-BINAP, Base (e.g., Cs₂CO₃) cmu.eduSecondary Arylamine
Ullmann N-ArylationAryl Iodide (e.g., Iodobenzene)CuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃)Secondary Arylamine
Chan-Lam N-ArylationAryl Boronic Acid (e.g., Phenylboronic acid)Cu(OAc)₂, Base (e.g., DBU), O₂ researchgate.netSecondary Arylamine

Acylation of the primary amine leads to the formation of stable amide derivatives. This transformation is readily achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct researchgate.net. Alternatively, direct coupling with carboxylic acids can be performed using a wide variety of dehydrating coupling reagents, including carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., COMU) organic-chemistry.org. The Friedel-Crafts acylation is a key reaction for preparing aromatic ketones, typically using carboxylic acid chlorides or anhydrides nih.gov.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides frontiersrj.comresearchgate.net. Sulfonamides are a significant class of compounds in medicinal chemistry nih.gov. The standard method involves the nucleophilic attack of the amine on the sulfonyl chloride frontiersrj.com.

Table 2: Acylation and Sulfonylation Reagents
Reaction TypeReagentBase/Coupling AgentProduct Class
AcylationAcetyl ChloridePyridineAmide
AcylationAcetic AnhydrideTriethylamineAmide
AcylationBenzoic AcidEDC/HOBtAmide
Sulfonylationp-Toluenesulfonyl ChloridePyridineSulfonamide
SulfonylationMethanesulfonyl ChlorideAqueous NaOH researchgate.netSulfonamide

Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases nih.gov. The reaction typically proceeds under mild acidic or basic catalysis and requires the removal of water to drive the equilibrium towards the product nih.govechemcom.com. For this compound, condensation with various aromatic or aliphatic carbonyl compounds can generate a library of Schiff base derivatives. These compounds are valuable intermediates in organic synthesis and have been investigated for a range of applications echemcom.comadvancechemjournal.com. The synthesis generally involves refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol echemcom.comuokerbala.edu.iq.

Table 3: Carbonyl Compounds for Schiff Base Synthesis
Carbonyl CompoundReaction ConditionsProduct
BenzaldehydeEthanol, reflux, cat. Acetic AcidN-Benzylidene-[5-(1-adamantyl)-2-ethylphenyl]amine
4-HydroxybenzaldehydeEthanol, reflux advancechemjournal.com4-{[5-(1-Adamantyl)-2-ethylphenyl)imino]methyl}phenol
AcetoneToluene, Dean-Stark trapN-Isopropylidene-[5-(1-adamantyl)-2-ethylphenyl]amine
CyclohexanoneEthanol, refluxN-Cyclohexylidene-[5-(1-adamantyl)-2-ethylphenyl]amine

Cyclization Reactions for Heterocyclic Scaffolds Incorporating the Adamantyl-Ethylphenyl Moiety

The this compound scaffold can be incorporated into various heterocyclic ring systems. This is often achieved by first converting the primary amine into a more elaborate intermediate, which then undergoes an intramolecular or intermolecular cyclization reaction.

The synthesis of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles containing an adamantyl moiety typically does not proceed directly from the amine. Instead, the amine is used as a precursor to intermediates like acid hydrazides or thiosemicarbazides.

For 1,3,4-thiadiazoles , a common route involves converting the starting amine into a thiourea or thiosemicarbazide derivative. For example, the amine can be transformed into an isothiocyanate, which then reacts with a hydrazine to give a thiosemicarbazide. This intermediate can be cyclized under acidic conditions (e.g., sulfuric acid) to furnish the 2-amino-1,3,4-thiadiazole ring nih.govnih.gov.

For 1,3,4-oxadiazoles , a key intermediate is the corresponding acid hydrazide. Starting from this compound, this could be achieved via a multi-step sequence involving diazotization, reduction to the hydrazine, and subsequent acylation. The resulting diacylhydrazine can then be cyclized using dehydrating agents like phosphorus oxychloride, polyphosphoric acid, or thionyl chloride to form the 2,5-disubstituted 1,3,4-oxadiazole ring mdpi.comnih.govnih.gov. An alternative method involves the oxidative cyclization of hydrazones derived from aldehydes and acid hydrazides nih.gov.

Table 4: General Pathways to Adamantyl-Thiadiazoles and Oxadiazoles
Target HeterocycleKey Intermediate from AmineTypical Cyclization ReagentReference Reaction Type
1,3,4-ThiadiazoleThiosemicarbazideH₂SO₄, POCl₃Dehydrative cyclization of 1-acylthiosemicarbazide nih.govnih.gov
1,3,4-OxadiazoleDiacylhydrazinePOCl₃, PPA, SOCl₂Dehydrative cyclization of diacylhydrazines nih.gov
1,3,4-OxadiazoleHydrazoneBr₂/AcOHOxidative cyclization of N-acylhydrazones nih.gov

Triazoles , specifically 1,2,3-triazoles, are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne nih.gov. To apply this to this compound, the primary amine would first be converted to the corresponding azide. This is achieved through diazotization with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures, followed by treatment with sodium azide. The resulting aryl azide can then react with a terminal or internal alkyne, often catalyzed by copper(I) species (in the "click chemistry" variant), to regioselectively yield the 1,4-disubstituted 1,2,3-triazole nih.govijprajournal.com. The synthesis of 1,2,4-triazoles often starts from acid hydrazides which react with various one-carbon synthons nih.govnepjol.info.

Pyridazine synthesis can be accomplished through several routes. A prevalent method involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound (e.g., a γ-diketone, γ-ketoester, or γ-ketoacid) nih.govnih.govajol.info. Therefore, this compound would first need to be converted into its corresponding hydrazine derivative, [5-(1-Adamantyl)-2-ethylphenyl]hydrazine, via diazotization and subsequent reduction (e.g., with SnCl₂/HCl or Na₂SO₃). The resulting hydrazine can then be reacted with an appropriate 1,4-dicarbonyl substrate to form the dihydropyridazine, which can be oxidized to the aromatic pyridazine ring. Other methods include inverse electron-demand aza-Diels-Alder reactions organic-chemistry.org.

Table 5: General Pathways to Adamantyl-Triazoles and Pyridazines
Target HeterocycleKey Intermediate from AmineCo-reactantReaction Name/Type
1,2,3-TriazoleAryl AzideAlkyne (e.g., Phenylacetylene)Huisgen 1,3-Dipolar Cycloaddition nih.gov
1,2,4-Triazole (B32235)Acid Hydrazide -> ThiosemicarbazideBase (for cyclization)Intramolecular cyclization nih.govnepjol.info
PyridazineHydrazine1,4-Dicarbonyl Compound (e.g., Hexane-2,5-dione)Pauson-Khand reaction type condensation nih.govnih.gov

Functionalization and Modification of the Adamantyl Cage and Phenyl Ring

The adamantane (B196018) scaffold is known for its unique reactivity, which is dominated by the stability of intermediates at its bridgehead (tertiary) carbon atoms. nih.gov Direct C–H functionalization of the adamantane cage is a powerful strategy to introduce new chemical moieties. researchgate.net These reactions often proceed via radical or carbocationic intermediates, which are preferentially formed at the more stable tertiary positions. nih.govrsc.org

Radical-Mediated Reactions: A variety of radical-based functionalization reactions can directly convert the adamantyl C–H bonds into new C–C bonds. rsc.org For instance, photocatalytic methods have been developed for the selective acylation and carbonylation of adamantane. nih.gov One such method involves the generation of an adamantyl radical via hydrogen atom transfer (HAT), which can then be trapped by carbon monoxide (CO) and an alkene to yield an adamantyl ketone derivative. nih.gov Similarly, oxidative carbonylation can introduce carboxylic acid groups at the bridgehead positions. nih.gov While these methods are typically demonstrated on unsubstituted adamantane, the principles are applicable to substituted adamantane frameworks.

Reaction TypeReagents & ConditionsPotential Product Type on Adamantyl CageReference Example
Photocatalytic CarbonylationAlkene, CO (1 atm), Photocatalyst (e.g., TBADT), Blue LightAdamantyl ketone nih.gov
Oxidative CarbonylationNHPI, Co(OAc)₂, O₂ (1 atm), CO (10 atm)Adamantyl carboxylic acid nih.gov
C–H AlkylationElectron-deficient alkene, H-atom transfer catalyst, Photocatalyst, LightAlkyl-substituted adamantane chemrxiv.orgacs.org
Table 1: Examples of C-H Functionalization Reactions Applicable to the Adamantyl Cage.

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by its three substituents: the amino group, the ethyl group, and the adamantyl group. The amino group is a powerful activating ortho-, para-director, making the positions C4 and C6 prime targets for electrophilic attack. The ethyl and adamantyl groups are more weakly activating ortho-, para-directors. wikipedia.org The regioselectivity of these reactions will be governed by a combination of these electronic effects and significant steric hindrance from the bulky adamantyl and adjacent ethyl groups.

Electrophilic Aromatic Substitution (EAS): Classical EAS reactions like nitration and halogenation are common methods for modifying aromatic rings. masterorganicchemistry.comlumenlearning.com Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would likely introduce a nitro group at the C4 position (para to the amine) or the C6 position (ortho to the amine). brainly.comlibretexts.org The C4 position is sterically more accessible than the C6 position, which is flanked by the amine and adamantyl groups. Copper-catalyzed nitration procedures have also been developed for protected anilines, offering milder reaction conditions. chemistryviews.org

Palladium-Catalyzed C–H Activation: Modern synthetic methods, such as transition-metal-catalyzed C–H activation, offer alternative pathways for functionalization with different regioselectivity. acs.org The amine functional group, often after conversion to a directing group like an amide or carbamate, can direct a palladium catalyst to selectively functionalize the C–H bond at the ortho position (C6). nih.gov This strategy enables reactions such as ortho-arylation, which would be challenging to achieve using classical EAS methods on this specific substitution pattern. nih.govacs.org These reactions typically proceed through a palladacycle intermediate and can be performed with various coupling partners, including aryl halides or diazonium salts. nih.govacs.org

Reaction TypeReagents & ConditionsPotential Site of FunctionalizationPotential Product TypeReference Example
Nitration (EAS)HNO₃, H₂SO₄C4 or C6Nitro-substituted phenylamine brainly.comlibretexts.org
Bromination (EAS)Br₂, FeBr₃C4 or C6Bromo-substituted phenylamine lumenlearning.com
Ortho-Arylation (Directed C-H Activation)Aryl halide, Pd(OAc)₂, Ligand (e.g., bipy-6-OH), BaseC6Aryl-substituted phenylamine nih.govacs.org
Table 2: Examples of Functionalization Reactions for the Phenyl Ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 1 Adamantyl 2 Ethylphenyl Amine and Its Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting and Vibrational Mode Assignments

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a detailed fingerprint of the molecule by probing its vibrational modes. The spectra are characterized by distinct bands corresponding to the stretching and bending of specific chemical bonds and functional groups within [5-(1-Adamantyl)-2-ethylphenyl]amine.

The FTIR spectrum provides key insights into the functional groups present. The primary amine (N-H) stretching vibrations are typically observed as two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The presence of the bulky adamantyl and ethyl groups influences the electronic environment of the phenylamine moiety, which can cause slight shifts in these characteristic frequencies. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the adamantyl and ethyl groups are found just below 3000 cm⁻¹. nih.govcsic.es The C=C stretching vibrations of the aromatic ring are expected to produce several bands in the 1620-1450 cm⁻¹ region. nih.gov

Raman spectroscopy complements FTIR, particularly for non-polar bonds. The bulky, symmetric adamantane (B196018) cage is expected to yield strong, characteristic signals in the Raman spectrum, aiding in the confirmation of its presence. The symmetric "breathing" mode of the adamantane cage is a notable feature.

Table 1: Key Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3430MediumN-H asymmetric stretching
~3350MediumN-H symmetric stretching
~3050Medium-WeakAromatic C-H stretching
~2900, ~2850StrongAliphatic C-H stretching (adamantyl & ethyl)
~1610StrongN-H bending (scissoring)
~1580, ~1500, ~1460Medium-StrongAromatic C=C ring stretching
~1450MediumCH₂ bending (adamantyl & ethyl)
~1360MediumCH₃ symmetric bending (ethyl)
~820StrongC-H out-of-plane bending (aromatic)

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and 2D NMR Techniques) for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of organic molecules. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides a complete picture of atomic connectivity and spatial relationships.

¹H NMR: The proton NMR spectrum reveals the chemical environment of every hydrogen atom. The aromatic region is expected to show distinct signals for the three protons on the phenyl ring. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. nih.gov The adamantyl group, with its high symmetry, typically shows broad, overlapping signals for its methylene (-CH₂-) protons and a sharper signal for its methine (-CH-) protons. csic.esmdpi.com The amine (-NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum displays a signal for each unique carbon atom. The adamantyl group will show characteristic peaks for its quaternary, methine, and methylene carbons. mdpi.comchemicalbook.com The ethyl group will have two distinct signals. The six carbons of the aromatic ring will appear in the typical downfield region for aromatic compounds (~110-150 ppm), with their exact shifts influenced by the amine, ethyl, and adamantyl substituents. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between the ethyl group's methylene and methyl protons and between adjacent aromatic protons. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C spectra. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupAtomPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Ethyl-CH₂-~2.55 (q, J ≈ 7.6 Hz)~22.5
-CH₃~1.20 (t, J ≈ 7.6 Hz)~15.0
PhenylAr-H~6.7-7.1 (m)~115-145
Ar-C (ipso)-~125-145
Adamantyl-CH- (methine)~2.05 (br s)~38.0
-CH₂- (methylene)~1.75 (br s)~28.5, 40.0
-C- (quaternary)-~35.5
Amine-NH₂~3.60 (br s)-

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and, consequently, the precise molecular formula of a compound. nih.govnih.gov For this compound (C₂₀H₂₉N), the calculated exact mass allows for its unambiguous identification.

The fragmentation pattern observed in the mass spectrum provides structural information. The adamantyl group is known to form a very stable adamantyl cation (m/z = 135) upon fragmentation. This peak is expected to be the base peak or one of the most intense peaks in the spectrum. researchgate.net Other significant fragmentation pathways would likely involve the loss of the ethyl group or cleavage of bonds adjacent to the aromatic ring, providing further confirmation of the molecule's structure. researchgate.netresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFormula
283Molecular Ion [M]⁺[C₂₀H₂₉N]⁺
268[M - CH₃]⁺[C₁₉H₂₆N]⁺
254[M - C₂H₅]⁺[C₁₈H₂₄N]⁺
148[M - C₁₀H₁₅]⁺[C₈H₁₀N]⁺
135Adamantyl cation[C₁₀H₁₅]⁺

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Intermolecular Interactions

Single-Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. nih.govmdpi.com While a specific crystal structure for the title compound may not be published, analysis of related adamantane-substituted aromatic compounds allows for a detailed prediction of its solid-state characteristics. csic.esnih.gov

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π→π* transitions of the substituted benzene (B151609) ring. researchgate.net Compared to benzene, the presence of the electron-donating amine and alkyl (ethyl, adamantyl) groups will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect).

Typically, substituted anilines exhibit two main absorption bands. The first, more intense band (the E2-band) would be expected around 240-250 nm, and a second, less intense band with vibrational fine structure (the B-band) would appear at longer wavelengths, likely around 290-300 nm. researchgate.net The exact positions of these maxima provide information about the extent of electronic conjugation and the influence of the substituents on the aromatic system.

Pre Clinical Biological Activity Research of 5 1 Adamantyl 2 Ethylphenyl Amine Derivatives

In Vitro Antimicrobial Activity Assessment (Antibacterial and Antifungal Spectrum)

Adamantane (B196018) derivatives have demonstrated a broad range of antimicrobial activities. Various studies have synthesized and tested compounds incorporating adamantane linked to heterocyclic systems like thiadiazoles and thiazoles, revealing significant inhibitory effects against pathogenic microbes. nih.govnih.govnih.gov The lipophilic nature of the adamantane cage is often credited with enhancing the bioavailability and efficacy of these molecules. mdpi.com

Inhibition of Bacterial Growth (Gram-Positive and Gram-Negative Strains)

Derivatives of adamantane have shown notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines displayed potent broad-spectrum antibacterial activity. nih.gov Specifically, compounds with halogen substitutions, such as a 4-bromophenyl group, exhibited excellent activity. nih.gov Similarly, certain 5-(1-adamantyl)-1,3,4-thiadiazole derivatives showed marked activity against Gram-positive bacteria, while others were highly active against Gram-negative strains. nih.gov The antibacterial action of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles was particularly pronounced against Bacillus subtilis and Staphylococcus aureus, with some derivatives also inhibiting Escherichia coli. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Adamantane Derivatives

Compound ClassSpecific Derivative ExampleGram-Positive Strain(s)Gram-Negative Strain(s)Activity (MIC in μg/mL)Source
5-(1-adamantyl)-1,3,4-thiadiazoles2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acidS. aureus, B. subtilis-Marked Activity nih.gov
5-(1-adamantyl)-1,3,4-thiadiazoles5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione-E. coli, P. aeruginosaHighly Active nih.gov
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesCompound 5c (4-bromophenyl analog)S. aureus, B. subtilis, M. luteusE. coli, K. pneumoniae, P. aeruginosaExcellent Broad-Spectrum nih.gov
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesCompound 5m (3-(4-chlorophenyl) series)S. aureus, B. subtilis, M. luteusE. coli, K. pneumoniae, P. aeruginosaPotent Broad-Spectrum nih.gov
2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazolesp-chlorophenyl derivativeB. subtilis, S. aureus-Good Activity nih.gov
2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazolesp-nitrophenyl derivativeB. subtilis, S. aureusE. coliGood Activity nih.gov

Antifungal Efficacy Against Pathogenic Yeasts (e.g., Candida albicans)

The antifungal potential of adamantane derivatives has been explored, with many compounds showing inhibitory effects against pathogenic yeasts like Candida albicans. nih.gov The antiviral drug 2-adamantylamine hydrochloride was found to have fungicidal action against both C. albicans and C. parapsilosis. nih.gov Investigations into 5-(1-adamantyl)-1,3,4-thiadiazole derivatives revealed that while some compounds were weakly or moderately active, others, such as 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, showed increased antifungal activity, particularly when a second adamantyl moiety was introduced. nih.govnih.gov Furthermore, certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines and 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles displayed marked antifungal activity against C. albicans. nih.govnih.gov

**Table 2: In Vitro Antifungal Activity of Adamantane Derivatives Against *Candida albicans***

Compound ClassSpecific Derivative ExampleActivity LevelSource
2-adamantylamine hydrochloride2-AMFungicidal nih.gov
5-(1-adamantyl)-1,3,4-thiadiazolesN-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)thioureaModerate nih.gov
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesCompound 5l (3-(4-bromophenyl) series)Potent nih.gov
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesCompound 5q (3-(4-chlorophenyl) series)Potent nih.gov
2-(1-adamantyl)-5-substituted-1,3,4-oxadiazolesCompound 4iMarked nih.gov
2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazolesCompound 8gMarked nih.gov

In Vitro Antiviral Activity Investigations (e.g., HIV-1)

Adamantane derivatives have been investigated for their potential to inhibit viral replication, particularly against the Human Immunodeficiency Virus (HIV-1). nih.govnih.gov One study detailed a promising compound, referred to as "Amant," which consists of an adamantane derivative linked to a water-soluble polyanionic matrix. nih.gov This compound was shown to inhibit HIV-1 replication in various cell lines with an inhibitory concentration (IC50) of 2-6 µg/ml. nih.gov The mechanism appears to involve blocking an early step of the replication cycle. nih.gov Other research into thiazolidin-4-ones bearing an adamantyl substituent at position 2 found that (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one had remarkable antiviral potency, acting as a non-nucleoside reverse transcriptase inhibitor. iaea.org The (+)-enantiomer of this compound was found to be the most potent, with an EC50 value of 0.178 µM. iaea.org

In Vitro Anticancer/Cytotoxicity Studies on Human Cancer Cell Lines

The cytotoxic potential of adamantane-containing compounds has been evaluated against various human cancer cell lines. nih.govnih.gov Adamantane-linked isothiourea derivatives showed marked cytotoxic effects, with some compounds exhibiting IC50 values below 10 µM against hepatocellular carcinoma (HepG2), cervical epithelioid carcinoma (HeLa), and colorectal carcinoma (HCT-116) cell lines. nih.gov Another study on (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines found that certain derivatives displayed potent inhibitory activity against five different human tumor cell lines. nih.gov Cytotoxicity studies on other novel adamantane derivatives confirmed they did not cause statistically significant changes in the proliferation of tested cell lines, suggesting a favorable profile for further development. mdpi.comresearchgate.net

Table 3: Cytotoxicity of Selected Adamantane Derivatives on Human Cancer Cell Lines

Compound ClassSpecific Derivative ExampleCancer Cell LineActivity (IC50 in µM)Source
Adamantane-linked isothioureaCompound 5HepG2 (Liver)7.70 nih.gov
Adamantane-linked isothioureaCompound 6HepG2 (Liver)3.86 nih.gov
2-(1-adamantyl)-3-amino-quinazolin-4-oneCompound 5aLeukemia3.2 (GI50) nih.gov
2-(1-adamantyl)-3-amino-quinazolin-4-oneCompound 5bLeukemia4.9 (GI50) nih.gov
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesCompound 5eMCF-7, HepG2, HCT-116, etc.Potent Inhibition nih.gov
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesCompound 5kMCF-7, HepG2, HCT-116, etc.Potent Inhibition nih.gov

Enzyme Inhibition Assays (e.g., 11β-HSD1)

Adamantane derivatives have emerged as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov This enzyme converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for conditions like type 2 diabetes and obesity. nih.gov A series of adamantyl ethanone (B97240) pyridyl derivatives were identified as potent and selective inhibitors of human 11β-HSD1, with the most effective compounds having IC50 values in the range of 34-48 nM. nih.gov Similarly, new thiazolidine (B150603) derivatives with an adamantyl group were synthesized and showed good in vitro inhibitory activity toward human 11β-HSD1 and selectivity over the 11β-HSD2 isoform. nih.gov In silico studies have also predicted that adamantane-linked 1,2,4-triazole (B32235) derivatives could effectively inhibit the 11β-HSD1 enzyme. mdpi.com

In Vivo Pre-clinical Anti-inflammatory Activity in Animal Models

The anti-inflammatory properties of adamantane derivatives have been demonstrated in preclinical animal models. A common method for evaluation is the carrageenan-induced paw edema model in rats, which mimics the physiological processes of acute inflammation. nih.govnih.govnih.gov In one study, a series of adamantane-containing molecules were synthesized and evaluated for their ability to inhibit this induced edema, with some compounds exhibiting activity comparable to the standard anti-inflammatory drug diclofenac. nih.gov Another study on 5-(1-adamantyl)-1,3,4-thiadiazole derivatives found that a propionic acid derivative produced good, dose-dependent anti-inflammatory activity in the same model. nih.gov Similarly, certain 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles also showed significant dose-dependent anti-inflammatory effects. nih.gov These findings underscore the potential of the adamantane scaffold in developing new anti-inflammatory agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 1 Adamantyl 2 Ethylphenyl Amine Analogs

Influence of Adamantyl Moiety on Biological Potency and Selectivity

The adamantane (B196018) cage is a unique, rigid, and highly lipophilic three-dimensional scaffold that is widely incorporated into drug design to enhance therapeutic properties. researchgate.netnih.govresearchgate.net Its influence on the biological potency and selectivity of analogs of [5-(1-Adamantyl)-2-ethylphenyl]amine is multifaceted.

The primary role of the adamantyl group is often described as a "lipophilic bullet," which can improve a molecule's pharmacokinetic characteristics. researchgate.net This moiety significantly increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes, including the blood-brain barrier. researchgate.netnih.gov Furthermore, the bulky and rigid cage structure of adamantane can protect the pharmacophore from metabolic degradation, thereby improving metabolic stability and prolonging the plasma half-life of the drug. researchgate.netnih.gov

From a pharmacodynamic perspective, the adamantyl group serves as a critical pharmacophore that can fit into specific, often hydrophobic, binding pockets of target receptors or enzymes. nih.gov Its defined three-dimensional structure allows for precise orientation within the binding site, leading to high-affinity interactions and increased potency. Replacing the 1-adamantyl group with less bulky or more flexible substituents, such as a methyl group or even isosteric groups, often leads to a significant decrease in biological activity, underscoring the importance of its specific steric and hydrophobic properties for target recognition. nih.gov This high degree of structural specificity can also impart selectivity for different receptor subtypes. nih.gov For example, in the development of certain central nervous system agents, the incorporation of an adamantane moiety has been shown to increase selectivity for specific receptor subtypes. nih.gov

Table 1: Influence of Adamantyl Moiety on Biological Activity of Select Compounds
CompoundCore StructureModificationTargetBiological Activity (IC50/EC50)Reference
AmantadineAdamantane1-amino groupInfluenza A M2 Channel~0.3 µM nih.govpharmacy180.com
Analog without AdamantylCyclohexane1-amino groupInfluenza A M2 ChannelSignificantly reduced activity nih.gov
Retinoid Analog 403RetinoidContains 1-adamantyl groupSHPHigh apoptotic activity (0.1 µM) nih.gov
Non-adamantyl RetinoidRetinoidAdamantyl replaced with isosteric groupSHPReduced apoptotic activity nih.gov

Role of the Ethylphenyl Group in Ligand-Target Recognition

The ethylphenyl group serves as a crucial linker and recognition element for the interaction between the ligand and its biological target. The aromatic nature of the phenyl ring allows for various non-covalent interactions that are essential for high-affinity binding, such as π–π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding site. derangedphysiology.com

Steric Influence : It can orient the rest of the molecule correctly within the binding pocket to maximize favorable interactions. nih.gov

Conformational Restriction : The presence of the ortho-ethyl group can restrict the rotation of the phenyl ring, locking the molecule into a more favorable, lower-energy conformation for binding.

Studies on various receptor ligands have shown that even minor changes to the substituents on a phenyl ring can dramatically alter potency and selectivity. nih.gov For instance, moving the ethyl group to a different position (meta or para) or replacing it with a different alkyl group (e.g., methyl, propyl) would likely alter the binding mode and affinity. In some cases, the binding pocket of a target may not favor sterically bulky groups, making the size and position of the ethyl substituent a key determinant of activity. publish.csiro.au

Table 2: Hypothetical Role of Phenyl Ring Substitution on Receptor Affinity
Compound AnalogSubstitution PatternPotential InteractionPredicted Receptor AffinityReference
This compound2-ethyl, 5-aminoOptimal steric fit, hydrophobic interactionHigh derangedphysiology.comnih.gov
Analog 13-ethyl, 5-aminoAltered orientation, potential steric clashModerate to Low nih.gov
Analog 24-ethyl, 5-aminoDifferent hydrophobic pocket interactionModerate nih.gov
Analog 32-methyl, 5-aminoReduced hydrophobic interactionModerate nih.gov

Impact of Chemical Modifications at the Amine Functionality on Bioactivity

The amine functionality is a common feature in many bioactive molecules and typically plays a critical role in ligand-receptor interactions. As a basic group, the primary amine in this compound can be protonated at physiological pH, allowing it to form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in the target protein. chemguide.co.uk It can also act as a hydrogen bond donor, further stabilizing the ligand-receptor complex. derangedphysiology.com

SAR studies on related aminoadamantane derivatives, such as amantadine, consistently show that the primary amine is essential for activity. pharmacy180.com Chemical modifications at this position tend to have a profound impact on bioactivity:

N-Alkylation : Adding small alkyl groups (e.g., N-methyl, N-ethyl) can either reduce or, in some specific cases, slightly modify activity. For instance, rimantadine, the α-methyl derivative of amantadine, exhibits higher potency. pharmacy180.com However, further or bulkier N-alkylation often leads to a dramatic loss of activity, likely due to steric hindrance or the loss of essential hydrogen bonding capabilities. nih.gov

N-Acylation : Conversion of the amine to an amide (N-acyl derivatives) generally decreases antiviral action, with some exceptions like glycyl derivatives. pharmacy180.com This is because acylation neutralizes the basicity of the nitrogen and alters its hydrogen bonding pattern.

Replacement of the Amino Group : Substituting the amine with other functional groups, such as a hydroxyl (-OH), thiol (-SH), or halogen, almost invariably results in inactive compounds. pharmacy180.com This highlights the specific requirement of the nitrogen atom for key interactions with the target.

The reactivity of the amine group is strongly pH-dependent, and its pKa value influences the proportion of the compound that is in its active, protonated state. thermofisher.com

Table 3: Effect of Amine Modification on the Activity of Adamantane Analogs
CompoundAmine FunctionalityEffect on Bioactivity (Relative to Primary Amine)Reference
AmantadinePrimary (—NH2)Active (Baseline) nih.govpharmacy180.com
RimantadinePrimary (—NH2 on α-methyl bridge)More Active nih.govpharmacy180.com
N-Methyl AmantadineSecondary (—NHCH3)Dramatically Reduced Activity nih.gov
N-Ethyl AmantadineSecondary (—NHC2H5)Less Potent than Amantadine nih.gov
N-Acyl AmantadineAmide (—NHCOR)Decreased Activity (Generally) pharmacy180.com
AdamantanolHydroxyl (—OH)Inactive pharmacy180.com

Correlation between Physicochemical Properties and Biological Activity (e.g., Lipophilicity)

The biological activity of a drug is not only dependent on its ability to bind to a target but also on its capacity to reach that target, a process governed by its physicochemical properties. Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical parameter in this regard. core.ac.ukpg.edu.pl

The adamantyl moiety is the single largest contributor to the lipophilicity of this compound and its analogs. The addition of an adamantyl group can increase a molecule's log P value by approximately 3.1 log units. ub.edu This property is directly correlated with several aspects of a drug's behavior:

Absorption and Permeability : A moderate level of lipophilicity is essential for passive diffusion across cell membranes. Compounds that are too hydrophilic (low log P) may have poor membrane permeability, while those that are excessively lipophilic (high log P) may be poorly soluble in the aqueous environment of the gastrointestinal tract or get trapped within lipid bilayers, leading to poor bioavailability. core.ac.ukpg.edu.pl

Distribution : Higher lipophilicity generally enhances distribution into tissues and can facilitate crossing the blood-brain barrier. nih.gov

Target Binding : Hydrophobic interactions are a major driving force for drug-receptor binding. Increased lipophilicity can lead to stronger binding affinity, but only up to an optimal point.

Metabolism and Clearance : Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes and may exhibit higher plasma protein binding. pg.edu.pl

A parabolic relationship often exists between log P and biological activity. Activity tends to increase with lipophilicity up to an optimal value, after which further increases in log P lead to a decrease in activity due to the negative effects mentioned above. core.ac.uk For orally administered drugs, an optimal log P value is often considered to be in the range of 1 to 5, though this can vary significantly depending on the specific drug and its target. core.ac.ukpg.edu.pl

Table 4: Correlation of Lipophilicity (QLogP) with Biological Activity for a Series of Aliphatic Keto-diols
CompoundCalculated Lipophilicity (QLogP)Biological Activity (IC50, µM)ObservationReference
Compound 11.55> 100Low lipophilicity, low potency core.ac.uk
Compound 92.78> 100Low lipophilicity, low potency core.ac.uk
Compound 114.430.4Optimal lipophilicity, highest potency core.ac.uk
Compound 45.341.1High lipophilicity, good potency core.ac.uk
Compound 146.971.2Very high lipophilicity, good potency core.ac.uk

Analytical Method Development for Research Purposes

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Analysis and Quantitative Determination

Chromatographic techniques are indispensable for the separation and quantification of [5-(1-Adamantyl)-2-ethylphenyl]amine from its synthetic precursors, impurities, and complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. Due to the lack of a strong chromophore in the adamantane (B196018) moiety, direct UV detection of adamantane derivatives can be challenging, often necessitating a derivatization step to enhance detection sensitivity. tsijournals.comindexcopernicus.com A reversed-phase HPLC (RP-HPLC) method is generally suitable for compounds with the lipophilic nature of this compound. researchgate.net

A typical HPLC method development would involve the optimization of several parameters, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures with additives like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature. researchgate.netpensoft.net For quantitative analysis, a robust method validation according to established guidelines would be required, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). tsijournals.commdpi.com

Illustrative HPLC Method Parameters for this compound Analysis:

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Retention Time | ~5.8 min |

Illustrative Validation Data for a Quantitative HPLC Method:

Parameter Result
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2%
LOD 0.1 µg/mL

| LOQ | 0.3 µg/mL |

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. sysydz.netresearchgate.net Adamantane derivatives are often amenable to GC analysis. researchgate.net The purity of this compound can be assessed, and its quantification can be achieved using a suitable internal standard. The choice of the GC column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane) and the temperature program are critical for achieving good separation. nist.gov

Illustrative GC-MS Method Parameters for this compound Analysis:

Parameter Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line 290 °C
Ion Source Electron Ionization (EI) at 70 eV

| Scan Range | 50 - 500 m/z |

Mass Spectrometry-Based Techniques for Metabolic Pathway Elucidation in In Vitro or Animal Studies

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is the cornerstone for the elucidation of metabolic pathways of drug candidates. nih.gov In vitro models, such as liver microsomes, are commonly used to predict the in vivo metabolism of a compound. nih.govflinders.edu.aunih.govresearchgate.net

In Vitro Metabolism using Liver Microsomes

Incubation of this compound with liver microsomes in the presence of NADPH can simulate Phase I metabolic reactions, which are primarily mediated by cytochrome P450 enzymes. flinders.edu.aumdpi.com The primary metabolic transformations expected for adamantyl-containing compounds are oxidative reactions, particularly hydroxylation of the adamantyl cage. nih.govnih.gov Other potential metabolic pathways could include N-dealkylation or oxidation of the ethyl group on the phenyl ring.

Metabolite Identification by LC-MS/MS

The analysis of the microsomal incubation mixture by a high-resolution LC-MS/MS system allows for the detection and structural characterization of potential metabolites. nih.gov The full-scan MS data provides the molecular weights of the metabolites, while the tandem MS (MS/MS) data yields fragmentation patterns that are crucial for structural elucidation. wikipedia.orgresearchgate.net

The fragmentation of the parent compound, this compound, would be expected to show characteristic losses. A key fragment would likely be the adamantyl cation at m/z 135. researchgate.net Alpha-cleavage is a dominant fragmentation pathway for amines, which would lead to the cleavage of the C-C bond adjacent to the C-N bond. libretexts.orgyoutube.com

Illustrative Potential Phase I Metabolites of this compound and their Expected Mass Spectral Data:

Putative Metabolite Molecular Formula [M+H]⁺ (m/z) Key MS/MS Fragments (m/z) Metabolic Reaction
Parent Compound C₂₀H₂₉N 284.23 135 (adamantyl cation) -
M1: Adamantyl-monohydroxylated C₂₀H₂₉NO 300.23 151 (hydroxylated adamantyl cation), 135 Hydroxylation
M2: Adamantyl-dihydroxylated C₂₀H₂₉NO₂ 316.22 167 (dihydroxylated adamantyl cation), 151, 135 Dihydroxylation
M3: Ethyl-hydroxylated C₂₀H₂₉NO 300.23 135 Hydroxylation

| M4: N-dealkylated | C₁₀H₁₅N | 150.12 | 135 | N-dealkylation (hypothetical, less likely for this structure) |

By comparing the retention times and fragmentation patterns of the detected metabolites with those of synthesized authentic standards, the metabolic pathway of this compound can be definitively established.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Advanced Adamantane-Phenylamine Hybrids

Future research can focus on the rational design and synthesis of next-generation hybrids built upon the [5-(1-Adamantyl)-2-ethylphenyl]amine scaffold. The core structure offers multiple points for chemical modification to fine-tune its physicochemical and biological properties.

Key strategies for creating advanced hybrids include:

Functionalization of the Phenyl Ring: Introducing additional substituents (e.g., halogens, hydroxyl, nitro, or carboxyl groups) onto the phenyl ring can modulate the compound's electronic properties, polarity, and potential for intermolecular interactions.

Modification of the Adamantane (B196018) Cage: While synthetically challenging, direct functionalization of the adamantane cage itself, for instance by introducing hydroxyl or amino groups at other bridgehead positions, could generate compounds with precisely oriented functional groups for specific molecular recognition tasks. researchgate.netrsc.org

These synthetic explorations would generate a diverse library of compounds for screening in various applications, allowing for the development of detailed structure-activity relationships (SAR).

Table 1: Potential Modifications for Advanced Adamantane-Phenylamine Hybrids

Modification Site Potential Reaction Example Functional Groups Anticipated Property Change
Phenyl Ring Electrophilic Aromatic Substitution -Cl, -Br, -NO₂, -SO₃H Altered electronics, polarity, reactivity
Amine Group Acylation / Sulfonylation -C(O)CH₃, -SO₂Ph Modified H-bonding, lipophilicity
Amine Group Reductive Amination -CH₂-Pyridine Introduction of new pharmacophores

Exploration of Novel Biological Targets for Adamantane Derivatives

The adamantane moiety is a well-established pharmacophore present in several clinically approved drugs, including antivirals like Amantadine and Rimantadine, and the Alzheimer's drug Memantine. publish.csiro.auwikipedia.orgresearchgate.net The rigid, lipophilic nature of the adamantane cage allows it to interact effectively with binding pockets in various biological targets. researchgate.net The this compound scaffold is a promising starting point for discovering new therapeutics aimed at novel targets.

Future research could investigate the activity of derivatives against a range of protein classes where adamantane-containing molecules have already shown promise. scispace.com The unique three-dimensional shape provided by the adamantane group facilitates the precise positioning of substituents to explore interactions with drug targets. publish.csiro.au

Table 2: Potential Biological Targets for Adamantane-Phenylamine Derivatives

Target Class Specific Example Potential Therapeutic Area Rationale for Investigation
Enzymes Dipeptidyl peptidase-IV (DPP-IV) Type 2 Diabetes Adamantane derivatives Saxagliptin and Vildagliptin are known DPP-IV inhibitors. wikipedia.orgscispace.com
Enzymes Soluble Epoxide Hydrolase (sEH) Hypertension, Inflammation Adamantane-based ureas and amides are potent sEH inhibitors. scispace.com
Ion Channels NMDA Receptor Neurodegenerative Diseases Memantine, an aminoadamantane, is an NMDA receptor antagonist. publish.csiro.au
Other Proteins Sigma-2 (σ₂) Receptor Oncology, Neurology Adamantane derivatives have been explored as high-affinity ligands for the σ₂ receptor. publish.csiro.auresearchgate.net

Screening a library of this compound derivatives against these and other targets could lead to the identification of new lead compounds for drug discovery programs. uwaterloo.ca

Application in Materials Science and Supramolecular Chemistry

The adamantane cage is not only a pharmacophore but also a valuable building block in materials science due to its rigidity, thermal stability, and well-defined three-dimensional structure. wikipedia.orgacs.org It can act as a rigid spacer or a bulky side group in polymers, or as a component in supramolecular assemblies.

Future research could explore the use of this compound as a monomer or building block in several areas:

High-Performance Polymers: The amine group can be used for polymerization reactions (e.g., to form polyamides or polyimides). The bulky adamantane side groups could enhance the thermal stability and solubility of the resulting polymers while preventing close packing of polymer chains, thereby modifying mechanical and optical properties.

Organic Semiconductors: Attaching adamantyl groups to conjugated organic molecules has been shown to improve performance in organic electronics. rsc.orgresearchgate.net The ethyladamantyl group can induce favorable π-π stacking interactions between conjugated cores, enhancing charge mobility. rsc.org The subject compound could be a precursor for such advanced materials.

Supramolecular Chemistry: Adamantane is a classic guest molecule for hosts like cyclodextrins and cucurbiturils, forming stable host-guest complexes. nih.govnih.gov The amine group of this compound could be functionalized with reporters or other moieties to create responsive supramolecular systems for sensing or drug delivery applications. nih.gov

Development of Robust and Sustainable Synthetic Methodologies

Advancing the applications of adamantane-phenylamine hybrids requires efficient and environmentally benign methods for their synthesis. Future research in synthetic chemistry should focus on developing more sustainable routes to these molecules.

Key areas for methodological improvement include:

Direct C-H Functionalization: Traditional syntheses often require pre-functionalized adamantane starting materials, leading to multi-step, atom-uneconomical processes. nih.gov Modern methods focusing on the direct, selective functionalization of adamantane's C-H bonds offer a more efficient and sustainable alternative. researchgate.netrsc.orgresearchgate.net Developing catalytic systems (e.g., using photoredox or transition metal catalysis) that can directly couple adamantane to the phenylamine core would represent a significant advance. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis and modification of this compound could offer improved safety, scalability, and efficiency compared to traditional batch chemistry.

By focusing on these green and robust methodologies, researchers can ensure that advanced adamantane-phenylamine hybrids can be produced efficiently and sustainably for academic and potentially industrial applications.

Q & A

Q. What preliminary assays are recommended to screen for biological activity?

  • Antiviral Testing : Use plaque reduction assays or yeast growth restoration assays (as in ) to determine EC₅₀ values against influenza A or HIV-1. Compare with adamantane-based drugs like amantadine (EC₅₀ = 0.1 μM) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Methodology :
  • Substituent Variation : Replace the ethyl group with methyl, fluoro, or nitro groups to assess steric/electronic effects on bioactivity.
  • Adamantyl Modifications : Test 2-adamantyl or dimethyladamantyl analogs to evaluate bulk tolerance in target binding pockets .
  • Data Analysis : Use IC₅₀/EC₅₀ ratios and molecular docking (e.g., AutoDock Vina) to correlate structural changes with antiviral potency.

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Troubleshooting Steps :

Purity Verification : Reanalyze compound purity via HPLC and LC-MS to rule out degradation products.

Metabolic Stability : Perform liver microsome assays to assess metabolic clearance.

Target Engagement : Use surface plasmon resonance (SPR) to confirm binding affinity to viral targets (e.g., M2 proton channel) .

Q. What computational strategies predict interactions between this compound and viral proteins?

  • Approaches :
  • Molecular Dynamics (MD) Simulations : Simulate adamantyl-rigidified interactions with hydrophobic pockets (e.g., HIV-1 reverse transcriptase) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modifications.

Key Considerations

  • Avoid Commercial Sources : Focus on academic synthesis protocols rather than supplier availability (e.g., discontinued products in ).
  • Ethical Compliance : Adhere to biosafety protocols for antiviral testing (BSL-2/3) and disclose non-FDA status per .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.